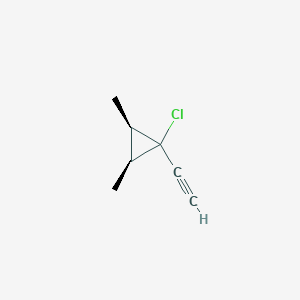

![molecular formula C7H6N2O2S2 B065628 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester CAS No. 192879-29-1](/img/structure/B65628.png)

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

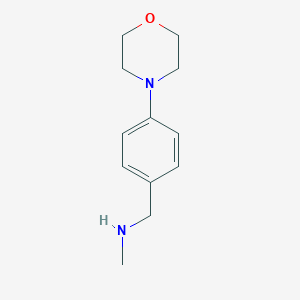

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is a derivative of thieno[2,3-d]thiazole . It is a heterocyclic compound that contains sulfur and nitrogen atoms . This compound is mainly of academic interest .

Synthesis Analysis

The synthesis of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester involves several steps. Starting from a bromo compound, a nucleophilic displacement by sodium thiocyanate leads to an intermediate. The nitro group in this intermediate is then reduced with Fe/AcOH to yield the corresponding thiophenamine, which spontaneously cyclizes via intramolecular nucleophilic attack at the carbon of the SCN-group, yielding the amino compound . The amino functionality is then converted under Sandmeyer conditions to give halo compounds as key intermediates for the subsequent introduction of sulfur, nitrogen, and oxygen nucleophiles .Molecular Structure Analysis

The molecular structure of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is characterized by the presence of sulfur and nitrogen atoms in a five-membered ring . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

A series of 2-substituted thienothiazoles was available via nucleophilic substitution of the chloro atom in the compound, applying various sulfur, nitrogen, and oxygen nucleophiles . As expected, sulfur nucleophiles gave excellent conversions to the desired products .Direcciones Futuras

The future directions for the research and development of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester could involve further exploration of its potential biological activities, particularly its anticancer properties . Additionally, further studies could focus on the structural modification of 2-aminothiazole to pursue potent anticancers .

Propiedades

IUPAC Name |

methyl 2-aminothieno[2,3-d][1,3]thiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c1-11-6(10)3-2-12-5-4(3)13-7(8)9-5/h2H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQANGDMVZKDMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=C1SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356232 |

Source

|

| Record name | 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |

CAS RN |

192879-29-1 |

Source

|

| Record name | 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)

![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)

![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)

![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)